molecular formula C10H13BrN2O2 B1431437 Ethyl 3-amino-5-bromo-4-(methylamino)benzoate CAS No. 1423037-45-9

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate

Cat. No.: B1431437
CAS No.: 1423037-45-9
M. Wt: 273.13 g/mol
InChI Key: UDKKTELJVVIKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is a chemical compound with the molecular formula C10H13BrN2O2. It is a derivative of benzoic acid and features both amino and bromo substituents on the aromatic ring, making it a versatile compound in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-bromo-4-(methylamino)benzoate typically involves the bromination of ethyl 3-amino-4-(methylamino)benzoate. This can be achieved through the reaction of ethyl 3-amino-4-(methylamino)benzoate with bromine in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-(methylamino)benzoate: Lacks the bromo substituent.

    Ethyl 3-amino-5-chloro-4-(methylamino)benzoate: Contains a chloro group instead of a bromo group.

    Ethyl 3-amino-5-iodo-4-(methylamino)benzoate: Contains an iodo group instead of a bromo group.

Uniqueness

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is unique due to the presence of both amino and bromo groups, which provide distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-3-15-10(14)6-4-7(11)9(13-2)8(12)5-6/h4-5,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKKTELJVVIKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190058
Record name Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-45-9
Record name Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.